molecular formula C15H21KO3 B13770051 Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate CAS No. 68698-64-6

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate

Cat. No.: B13770051
CAS No.: 68698-64-6
M. Wt: 288.42 g/mol
InChI Key: QCUHVKUWJDHDHF-UHFFFAOYSA-M
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Description

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzoate moiety. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate typically involves the esterification of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its rapid degradation. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

Similar Compounds

    Potassium 3,5-di-tert-butyl-4-hydroxybenzoate: Similar structure but lacks one tert-butyl group.

    Potassium 3-tert-butyl-4-hydroxybenzoate: Contains only one tert-butyl group.

    Potassium 4-hydroxybenzoate: Lacks tert-butyl groups entirely.

Uniqueness

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is unique due to the presence of two tert-butyl groups, which provide enhanced steric hindrance and stability. This makes it more effective as an antioxidant compared to similar compounds with fewer or no tert-butyl groups .

Properties

CAS No.

68698-64-6

Molecular Formula

C15H21KO3

Molecular Weight

288.42 g/mol

IUPAC Name

potassium;3,5-ditert-butyl-4-hydroxybenzoate

InChI

InChI=1S/C15H22O3.K/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6;/h7-8,16H,1-6H3,(H,17,18);/q;+1/p-1

InChI Key

QCUHVKUWJDHDHF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)[O-].[K+]

Related CAS

1421-49-4 (Parent)

Origin of Product

United States

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